({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
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Overview
Description
({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways involve the signaling cascades associated with the Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects include alterations in cell growth and differentiation .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation . In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is incompatible with strong oxidizing agents . Therefore, it should be stored at room temperature to maintain its stability
Biochemical Analysis
Biochemical Properties
(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. The interactions between (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in biochemical pathways .
Cellular Effects
The effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, the interaction of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine with cofactors and other molecules in metabolic pathways can further modulate its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like TBHP and iodine are often used.
Cyclization Reactions: Catalysts such as copper(I) iodide (CuI) and conditions like aerobic oxidative coupling are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have significant biological activities and are useful in drug development .
Scientific Research Applications
({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents and other therapeutic compounds.
Organic Synthesis: The compound serves as a versatile building block for constructing complex heterocyclic structures.
Pharmaceutical Intermediates: It is used in the development of pharmaceutical intermediates with various biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyridine: Another heterocyclic compound with comparable pharmacological properties.
6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-oxo-3-pyridinecarbonitrile: A compound with similar synthetic routes and applications.
Uniqueness
({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position allows for selective functionalization, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQODGNMUGUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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